3-(Trifluoromethyl)piperidine-1-sulfonamide
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Overview
Description
3-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)piperidine-1-sulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
3-(Trifluoromethyl)piperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another trifluoromethylated compound used in pharmaceuticals and agrochemicals.
Trifluoromethyl sulfonamide: Shares the sulfonamide group but differs in the core structure.
Uniqueness
3-(Trifluoromethyl)piperidine-1-sulfonamide is unique due to its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C6H11F3N2O2S |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-2-1-3-11(4-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13) |
InChI Key |
MPNXPAKVVOQTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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